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Compound of Interest |

Compound Name: 6-Bromo-8-fluoroisoquinoline
CAS No.: 1258833-77-0
Cat. No.: B1374276
. J

6-Bromo-8-fluoroisoquinoline is a halogenated aromatic heterocyclic compound that has
emerged as a valuable building block in medicinal chemistry and materials science. Its unique
substitution pattern, featuring a reactive bromine atom at the C-6 position and a modulating
fluorine atom at the C-8 position, offers researchers a powerful tool for creating complex
molecular architectures. The isoquinoline core is a well-established pharmacophore found in
numerous biologically active compounds, and the specific halogenation of this scaffold allows
for precise, regioselective modifications.

This guide provides a comprehensive overview of 6-Bromo-8-fluoroisoquinoline, detailing its
chemical properties, a plausible synthetic route, and its reactivity in key cross-coupling
reactions. The protocols and insights provided are designed for researchers, scientists, and
drug development professionals seeking to leverage this compound in their synthetic
strategies.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of 6-Bromo-8-fluoroisoquinoline are summarized
below. These properties are essential for its handling, storage, and use in chemical reactions.
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Property Value Source
CAS Number 1025700-16-7

Molecular Formula CoHsBrFN

Molecular Weight 226.05 g/mol

Appearance Off-white to light yellow solid

Purity Typically >97% (by HPLC)

- Soluble in DMSO, DMF, and
Solubility ) General Knowledge
chlorinated solvents

Store in a cool, dry, well-
Storage Conditions ventilated area away from General Knowledge

incompatible substances

Predicted Spectroscopic Data:

While specific spectra for this compound are not widely published, the following are predicted
1H and 3C NMR chemical shifts based on the analysis of similar isoquinoline structures and the
known effects of bromine and fluorine substituents on aromatic rings.

e 1H NMR (400 MHz, CDCl3): 8 9.2-9.4 (s, 1H, H-1), 8.4-8.6 (d, 1H, H-3), 7.8-8.0 (d, 1H, H-4),
7.6-7.8 (d, 1H, H-5), 7.4-7.6 (d, 1H, H-7).

e 13C NMR (101 MHz, CDCls): & 158-162 (d, 1JCF, C-8), 150-153 (C-1), 142-145 (C-3), 135-
138 (C-4a), 128-131 (C-5), 125-128 (C-7), 120-123 (d, 2JCF, C-8a), 118-121 (C-6), 115-118
(d, 2JCF, C-7).

Synthesis of 6-Bromo-8-fluoroisoquinoline: A
Proposed Route

While a specific, published synthesis for 6-Bromo-8-fluoroisoquinoline is not readily available
in the literature, a plausible and robust synthetic route can be designed based on the well-
established Pomeranz-Fritsch reaction. This method involves the acid-catalyzed cyclization of a
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Schiff base derived from an appropriately substituted benzaldehyde and a 2,2-
dialkoxyethylamine.

Workflow for the Proposed Synthesis
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Caption: Proposed synthetic workflow for 6-Bromo-8-fluoroisoquinoline via the Pomeranz-
Fritsch reaction.

Step-by-Step Synthetic Protocol

Step 1: Formation of the Schiff Base Intermediate
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e Reactants: To a solution of 2-bromo-4-fluorobenzaldehyde (1.0 eq) in toluene (5 mL/mmol),
add 2,2-diethoxyethylamine (1.1 eq).

e Reaction Setup: Equip the flask with a Dean-Stark apparatus to remove water generated
during the reaction.

e Heating: Heat the mixture to reflux (approximately 110-120 °C) for 4-6 hours, or until TLC or
GC-MS analysis indicates complete consumption of the starting aldehyde.

o Work-up: Cool the reaction mixture to room temperature and concentrate under reduced
pressure to yield the crude Schiff base intermediate. This intermediate is often used in the
next step without further purification.

Step 2: Pomeranz-Fritsch Cyclization

e Cyclization: Cool concentrated sulfuric acid (98%) to 0 °C in an ice bath. Add the crude Schiff
base intermediate dropwise to the cold acid with vigorous stirring.

» Reaction Conditions: After the addition is complete, allow the mixture to slowly warm to room
temperature and stir for 12-16 hours.

e Quenching: Carefully pour the reaction mixture onto crushed ice.

» Basification: Basify the acidic agqueous solution to a pH of 9-10 with a cold aqueous solution
of sodium hydroxide (e.g., 6M NaOH). This will precipitate the crude product.

o Extraction: Extract the aqueous layer with a suitable organic solvent, such as
dichloromethane or ethyl acetate (3 x volumes).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude product can then be purified by column
chromatography on silica gel to afford pure 6-Bromo-8-fluoroisoquinoline.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of 6-Bromo-8-fluoroisoquinoline lies in the differential reactivity of its two
halogen substituents. The C-Br bond at the 6-position is significantly more reactive in
palladium-catalyzed cross-coupling reactions than the C-F bond at the 8-position. This allows
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for selective functionalization at the C-6 position, while leaving the C-F bond intact for potential
subsequent transformations or for its role in modulating the electronic properties of the
molecule.

Suzuki-Miyaura Cross-Coupling: A Gateway to Biaryl
Isoquinolines

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the
case of 6-Bromo-8-fluoroisoquinoline, it allows for the introduction of a wide variety of aryl or
heteroaryl groups at the C-6 position.

Workflow for Suzuki-Miyaura Coupling

Pd Catalyst (e.g., Pd(PPhs)4)
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Caption: General workflow for the Suzuki-Miyaura cross-coupling of 6-Bromo-8-
fluoroisoquinoline.

Detailed Protocol for a Representative Suzuki-Miyaura
Coupling

e Reaction Setup: In an oven-dried Schlenk flask, combine 6-Bromo-8-fluoroisoquinoline
(1.0 eq), the desired arylboronic acid or ester (1.2 eq), and a base such as potassium
carbonate (2.0 eq).
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Catalyst Addition: Add a palladium catalyst, for example,
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)4, 0.05 eq).

Solvent and Degassing: Add a suitable solvent system, such as a mixture of 1,4-dioxane and
water (e.g., 4:1 v/v). Degas the mixture by bubbling argon or nitrogen through it for 15-20
minutes.

Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours,
monitoring the reaction progress by TLC or LC-MS.

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an
organic solvent like ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, and concentrate. Purify the residue by flash column chromatography to yield the 6-
aryl-8-fluoroisoquinoline product.

Buchwald-Hartwig Amination: Synthesis of
Aminoisoquinolines

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing

access to 6-amino-8-fluoroisoquinoline derivatives. These compounds are of particular interest

in medicinal chemistry as they can serve as key intermediates for the synthesis of kinase

inhibitors and other pharmacologically active molecules.

Detailed Protocol for a Representative Buchwald-
Hartwig Amination

Reaction Setup: In a glovebox or under an inert atmosphere, combine 6-Bromo-8-
fluoroisoquinoline (1.0 eq), the desired amine (1.2 eq), a strong base such as sodium tert-
butoxide (1.4 eq), a palladium catalyst (e.g., Pdz(dba)s, 0.02 eq), and a suitable phosphine
ligand (e.g., Xantphos, 0.04 eq) in a Schlenk flask.

Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

Heating: Seal the flask and heat the mixture to 90-110 °C for 8-24 hours, until the starting
material is consumed as indicated by TLC or LC-MS.
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o Work-up: Cool the reaction to room temperature, and quench with a saturated aqueous
solution of ammonium chloride.

o Extraction and Purification: Extract the product with an organic solvent, wash the organic
layer with brine, dry, and concentrate. The crude product is then purified by column
chromatography.

Applications in Drug Discovery and Materials
Science

The 6-Bromo-8-fluoroisoquinoline scaffold is a valuable starting point for the synthesis of a
diverse range of compounds with potential applications in several areas:

¢ Kinase Inhibitors: The isoquinoline nucleus is a common feature in many kinase inhibitors.
The ability to functionalize the C-6 position allows for the introduction of various substituents
to target the ATP-binding site of kinases.

e GPCR Ligands: Derivatives of isoquinoline have been shown to interact with G-protein
coupled receptors (GPCRs), making 6-Bromo-8-fluoroisoquinoline an attractive starting
material for the development of novel GPCR modulators.

o Organic Electronics: The rigid, planar structure of the isoquinoline ring system, combined
with the ability to introduce electronically active groups at the C-6 position, makes these
compounds potential candidates for use in organic light-emitting diodes (OLEDs) and other
organic electronic devices.

Safety and Handling

6-Bromo-8-fluoroisoquinoline should be handled with appropriate safety precautions. It is an
irritant to the eyes, skin, and respiratory system. Always use this compound in a well-ventilated
fume hood, and wear appropriate personal protective equipment (PPE), including safety
goggles, gloves, and a lab coat. For detailed safety information, consult the Material Safety
Data Sheet (MSDS) from the supplier.

Conclusion
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6-Bromo-8-fluoroisoquinoline is a highly versatile and synthetically useful building block. Its
differentiated halogenation allows for selective and predictable functionalization, making it an
ideal starting material for the synthesis of complex molecules in drug discovery and materials
science. The protocols and insights provided in this guide offer a solid foundation for
researchers to explore the full potential of this valuable compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hasth

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1374276?utm_src=pdf-body
https://www.benchchem.com/product/b1374276#6-bromo-8-fluoroisoquinoline-as-a-research-chemical
https://www.benchchem.com/product/b1374276#6-bromo-8-fluoroisoquinoline-as-a-research-chemical
https://www.benchchem.com/product/b1374276#6-bromo-8-fluoroisoquinoline-as-a-research-chemical
https://www.benchchem.com/product/b1374276#6-bromo-8-fluoroisoquinoline-as-a-research-chemical
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1374276?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1374276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

